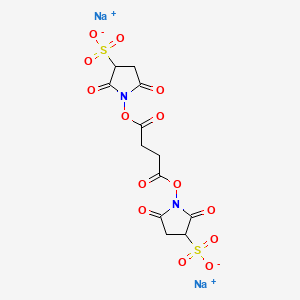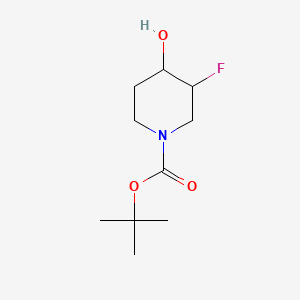
4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol is an organic compound with the molecular formula C10H16O2. It is characterized by a methoxy group attached to a cyclohexadiene ring, along with a dimethyl group and a methanol group. This compound is often used in various chemical and biological research applications due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol can be achieved through several methods. One common approach involves the reaction of benzoquinone with ethylene glycol to form benzoquinone diol, which is then further reacted with methanol under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of labeled compounds for research and development
Mecanismo De Acción
The mechanism of action of 4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol involves its interaction with specific molecular targets and pathways. The methoxy group and the cyclohexadiene ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-α,α-dimethylcyclohexa-1,4-diene-1-methanol: Similar structure but may differ in reactivity and applications.
2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol: Another related compound with comparable properties.
Uniqueness
4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry .
Propiedades
Número CAS |
1794795-30-4 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
174.273 |
Nombre IUPAC |
1,1,1,3,3,3-hexadeuterio-2-(4-methoxycyclohexa-1,4-dien-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H16O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4,7,11H,5-6H2,1-3H3/i1D3,2D3 |
Clave InChI |
XMKIECVHJJJPDQ-WFGJKAKNSA-N |
SMILES |
CC(C)(C1=CCC(=CC1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


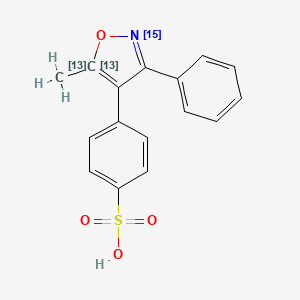
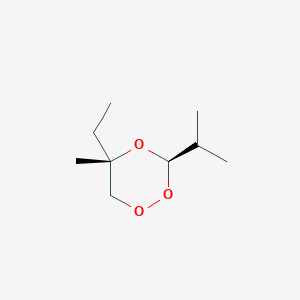
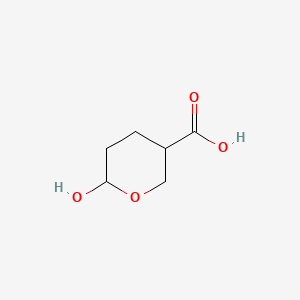
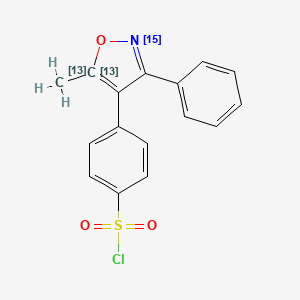
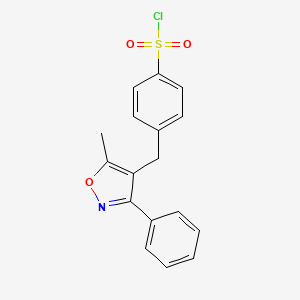
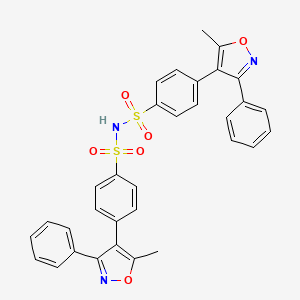
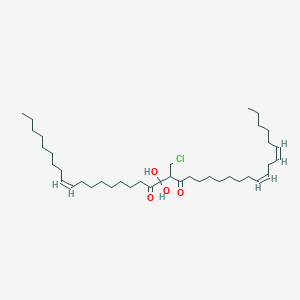
![5-Amino-N'-[2,3-bis(acetyloxy)propyl]-N-(2,3-dihydroxypropy)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B588105.png)
